

# Ibrexafungerp teratogenicity risk mitigation in clinical practice

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ibrexafungerp

CAS No.: 1207753-03-4

Cat. No.: S535634

[Get Quote](#)

## Teratogenicity & Clinical Safety: FAQs

- **Q1: What is the known teratogenicity risk associated with Ibrexafungerp?** The prescribing information for **Ibrexafungerp** includes a warning that it should be used with caution in women who are or may become pregnant [1]. This caution is standard for many antifungals, including fluconazole, which is a known human teratogen at high doses. Non-clinical studies are a critical part of the risk assessment.
- **Q2: What risk mitigation strategies are mandated before administration?** Clinical guidance requires verification of non-pregnant status prior to the administration of **Ibrexafungerp** [2]. This is a fundamental risk mitigation step in clinical practice for all women of reproductive potential.
- **Q3: How does Ibrexafungerp's safety profile compare to other antifungals?** The primary safety concern for **Ibrexafungerp** differs from that of other drug classes. Its most common adverse effects are mild-to-moderate gastrointestinal events (e.g., diarrhea, nausea, abdominal pain), whereas drugs like fluconazole carry risks of hepatotoxicity and QTc prolongation [1] [2]. Teratogenicity is a shared concern that requires similar precautionary measures.

## Quantitative Safety & Pharmacokinetic Data

The tables below summarize key safety and pharmacokinetic data essential for risk assessment and experimental design.

**Table 1: Common Treatment-Emergent Adverse Events (TEAEs) from Phase 3 Trials (VANISH 303)**

[1]

| Adverse Event  | Incidence in Ibrexafungerp Group (%) |
|----------------|--------------------------------------|
| Diarrhea       | 17%                                  |
| Nausea         | 12%                                  |
| Abdominal Pain | 11%                                  |
| Dizziness      | 3%                                   |
| Vomiting       | 2%                                   |

**Table 2: Key Pharmacokinetic (PK) Parameters of Ibrexafungerp [2]**

| PK Parameter                                        | Value (Standard VVC Dosing) |
|-----------------------------------------------------|-----------------------------|
| AUC <sub>0-24</sub> (fasting state)                 | 6832 ng*h/mL                |
| AUC <sub>0-24</sub> (fed state)                     | 9867 ng*h/mL                |
| Maximum Concentration (C <sub>max</sub> ) (fasting) | 435 ng/mL                   |
| Maximum Concentration (C <sub>max</sub> ) (fed)     | 629 ng/mL                   |
| Time to C <sub>max</sub> (T <sub>max</sub> )        | 4-6 hours                   |
| Terminal Half-Life                                  | 20-30 hours                 |
| Major Metabolic Pathway                             | CYP3A4                      |

# Experimental Protocol: Teratogenicity Risk Assessment

This protocol outlines a standard developmental and reproductive toxicity (DART) study design, which is critical for evaluating teratogenic risk in a non-clinical setting.

- **1. Objective:** To evaluate the potential of **Ibrefaxungerp** to cause embryofetal developmental toxicity, including structural malformations, in a relevant animal model.
- **2. Test System:**
  - **Species:** Typically, two species are used, with rats and rabbits being the standard models for DART testing, as per ICH S5(R3) guidelines.
  - **Animals:** Healthy, time-mated females (e.g., 25 per dose group). The day of mating confirmation is designated as Gestation Day (GD) 0.
- **3. Dosing Regimen:**
  - **Test Article: Ibrefaxungerp**, prepared in a suitable vehicle for oral administration (e.g., aqueous suspension).
  - **Dose Groups:** At least three dose levels plus a vehicle control group. The high dose should be selected to induce minimal maternal toxicity.
  - **Dosing Period:** Administration occurs during the period of organogenesis (critical period for structural defects). For rats, this is GD 6-17; for rabbits, GD 7-20.
  - **Route:** Oral gavage, reflecting the clinical route of administration.
- **4. Endpoints and Analysis:**
  - **Maternal Observations:** Daily clinical signs, body weight, and food consumption.
  - **Cesarean Section:** Performed just prior to expected parturition (e.g., GD 20 for rats, GD 28 for rabbits).
  - **Maternal Necropsy:** Examination of internal organs.
  - **Fetal Examination:**
    - **Viability:** Counts of corpora lutea, implantation sites, live and dead fetuses, and early and late resorptions.
    - **Fetal Weight:** Individual fetal weights are recorded.
    - **External Malformations:** Examination of all live fetuses.
    - **Visceral Malformations:** Detailed internal examination of a subset of fetuses using micro-dissection techniques.

- **Skeletal Malformations:** Staining and examination of the remaining fetuses for skeletal and bone cartilage development.
- **5. Data Analysis:**
  - Statistical analysis of quantitative data (e.g., fetal weight, litter sizes) using appropriate methods (e.g., analysis of variance).
  - Incidence of malformations and variations is compared between control and treated groups.

## Teratogenicity Risk Mitigation Workflow

The following diagram illustrates a standardized workflow for teratogenicity risk assessment in drug development, which can be adapted for **Ibexafungerp**.



Click to download full resolution via product page

***Need Custom Synthesis?***

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Ibrexafungerp for the Treatment of Vulvovaginal Candidiasis [pmc.ncbi.nlm.nih.gov]

2. Ibrexafungerp: Mechanism of Action, Clinical, and ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ibrexafungerp teratogenicity risk mitigation in clinical practice].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535634#ibrexafungerp-teratogenicity-risk-mitigation-in-clinical-practice>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)